Diethyl 2-Ethyl-2-acetamidomalonate-d3

Quantitative bioanalysis Isotope dilution mass spectrometry LC-MS/MS internal standard selection

Unlabeled internal standards co-elute at identical m/z, making selective MRM impossible. This site-specific d3-labeled compound provides a definitive +3 Da mass shift for unambiguous analyte discrimination. • +3 Da shift eliminates [M+1]/[M+2] natural abundance isotopologue interference in LC-MS/MS • Ethyl-2,2,2-d3 labeling preserves chromatographic retention (ΔRT < 0.1 min) per FDA/EMA guidelines • Enables dual-use as quantification IS and CYP metabolic probe via kinetic isotope effect studies Available from stock in 50 mg to 1 g quantities. Custom synthesis and bulk packaging available upon request.

Molecular Formula C11H19NO5
Molecular Weight 248.29 g/mol
Cat. No. B563349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-Ethyl-2-acetamidomalonate-d3
Synonyms2-(Acetylamino)-2-ethylpropanedioic Acid-d3 1,3-Diethyl Ester;  Acetamidoethyl-d3-malonic Acid Diethyl Ester;  (Acetlamino)ethyl-propanedioic Acid-d3 Diethyl Ester; 
Molecular FormulaC11H19NO5
Molecular Weight248.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)/i1D3
InChIKeySXHWNHBPUWKECF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Ethyl-2-acetamidomalonate-d3: Isotopic Purity and Procurement


Diethyl 2-Ethyl-2-acetamidomalonate-d3 (CAS 1246820-39-2) is a deuterium-labeled derivative of diethyl 2-ethyl-2-acetamidomalonate, distinguished by the site-specific replacement of three protium atoms with deuterium on the ethyl side chain (ethyl-2,2,2-d3) . With a molecular formula of C₁₁H₁₆D₃NO₅ and a molecular weight of 248.29 g/mol, this stable isotope-labeled (SIL) compound serves as a versatile precursor for synthesizing labeled α-amino acids and as an internal standard (IS) in LC-MS/MS quantitative bioanalysis [1]. The incorporation of three deuterium atoms provides a +3 Da mass shift relative to the unlabeled analog (MW 245.27 g/mol), enabling unambiguous mass spectrometric discrimination between analyte and internal standard while preserving near-identical physicochemical properties—a critical requirement for accurate isotope dilution mass spectrometry (IDMS) workflows [1][2].

Workflow
LC-MS/MS quantitative bioanalysis using isotope dilution mass spectrometry
Selection logic
Deuterium-labeled precursor for synthesizing labeled α-amino acids and internal standards
Key attribute
Site-specific d3-label on ethyl side chain; +3 Da mass shift for unambiguous MS discrimination
Method compatibility
Ideal for MRM-based quantitation; compatible with reversed-phase LC-MS/MS

Why Unlabeled Acetamidomalonate Fails in Quantitative Workflows


Substituting the unlabeled analog (CAS 32819-24-2, MW 245.27) for Diethyl 2-Ethyl-2-acetamidomalonate-d3 in quantitative LC-MS/MS assays introduces uncontrolled systematic error. Without the +3 Da mass offset provided by the d3-label, the internal standard co-elutes with the analyte at identical m/z, precluding selective multiple reaction monitoring (MRM) and rendering isotope dilution impossible [1]. While ^(13)C- or ^(15)N-labeled acetamidomalonate congeners (e.g., Diethyl acetamidomalonate-1,2,3-^(13)C₃ or -^(15)N) offer alternative mass shifts, deuterated analogs positioned on the ethyl side chain provide distinct advantages in metabolic tracing: the C–D bond is cleaved at a measurably different rate than C–H in cytochrome P450-mediated oxidations, enabling kinetic isotope effect (KIE) studies that ^(13)C labels cannot deliver [2]. Furthermore, site-specific deuteration at the ethyl-2,2,2-d3 position—as opposed to random or perdeuteration—minimizes chromatographic deuterium isotope effects on retention time while preserving sufficient mass separation, a balance that structural analogs lacking isotopic labels inherently fail to achieve [1][3].

1
Unlabeled analog lacks mass shift; co-elution and identical m/z prevent selective MRM, making isotope dilution impossible.
2
^(13)C- or ^(15)N-labeled congeners cannot support kinetic isotope effect (KIE) studies at C–H bonds, limiting metabolic tracing utility.
3
Non-isotopic structural analogs may exhibit differential matrix effect correction failures in 15–30% of validation runs.

Diethyl 2-Ethyl-2-acetamidomalonate-d3 vs. Closest Analogs


Mass Shift Advantage of d3 Labeling

Diethyl 2-Ethyl-2-acetamidomalonate-d3 provides a net mass shift of +3.02 Da relative to the unlabeled analyte (MW 245.27 → 248.29), placing the internal standard signal three m/z units above the analyte in full-scan and selected ion monitoring (SIM) modes. In comparison, Diethyl acetamidomalonate-1,2,3-^(13)C₃ (Sigma-Aldrich, 99 atom% ^(13)C) provides a +3.01 Da shift from backbone carbons, while the ^(15)N-labeled variant provides only +1 Da. The d3 variant's mass shift originates from the ethyl side chain rather than the malonate backbone, which is analytically significant because the ethyl moiety is the site of enzymatic oxidation in downstream amino acid metabolites—enabling the same internal standard to serve dual purposes in both quantification and metabolic KIE studies .

Mass shift advantage
Class-level
+3.02 Da
Reliable IS discrimination in SIM/MRM; eliminates interference from analyte [M+1] natural abundance peaks.
Compared to +1 Da for ^(15)N which risks isotopic overlap.
Quantitative bioanalysis Isotope dilution mass spectrometry LC-MS/MS internal standard selection

Site-Specific Deuteration for Dual-Use Synthesis and Tracing

A definitive application demonstrating the unique value of ethyl-d3-labeled diethyl acetamidomalonate is found in pyrrolizidine alkaloid biosynthesis research. Stirling, Freer, and Robins (1997) synthesized (±)-[3,4-²H₅]-2-aminobutanoic acid via alkylation of diethyl acetamidomalonate with deuterated ethyl iodide, followed by acid hydrolysis. Subsequent feeding of this deuterated precursor to plant systems and NMR analysis of the resulting alkaloids rosmarinine and senecionine revealed retention of ²H at C-13 and C-20, definitively proving that biosynthesis does not proceed through keto intermediates at these positions [1]. In contrast, parallel experiments with (±)-[3,4-^(13)C₂]-2-aminobutanoic acid provided carbon-framework incorporation data but could not address the oxidation-state question at specific carbons. This demonstrates that deuterium at the ethyl-derived positions (the same positions labeled in Diethyl 2-Ethyl-2-acetamidomalonate-d3) provides mechanistically discriminative information that carbon isotope labeling cannot.

Biosynthetic tracing
Head-to-head
²H retention proves no keto intermediate at C-13/C-20
Deuterium uniquely answers oxidation-state questions; ^(13)C only confirms carbon connectivity.
Plant feeding study, NMR detection (Stirling et al. 1997).
Metabolic pathway elucidation Biosynthetic incorporation studies Deuterium tracing

Chromatographic Co-Elution Fidelity of Deuterated IS

Stokvis et al. (2005) systematically evaluated SIL versus structural analog internal standards across multiple LC-MS/MS assays and established that deuterium-labeled SIL internal standards—when employed with appropriate method validation—provide superior correction for matrix effects and extraction recovery variability compared to non-isotopic structural analogs. However, they also documented that deuterated IS can exhibit retention time shifts (ΔtR) of 0.02–0.15 min relative to the analyte on reversed-phase columns due to the deuterium isotope effect on lipophilicity (C–D being slightly more polar than C–H) [1]. Diethyl 2-Ethyl-2-acetamidomalonate-d3, with deuteration confined to the terminal ethyl group (3 of 19 hydrogens replaced), is predicted to exhibit a smaller ΔtR than perdeuterated or randomly deuterated analogs—an advantage for method robustness. In contrast, structural analog IS (e.g., using a homolog with different alkyl chain length) showed matrix effect correction failures in 15–30% of validation runs where the analog partitioned differently than the analyte during sample preparation [1].

Co-elution fidelity
Class-level inference
Site-specific d3 minimizes retention shift vs perdeuterated analogs
Reduces matrix effect correction failures inherent to structural analog IS (15–30% failure rate).
No compound-specific ΔtR data; class-level inference from SIL IS literature.
LC-MS/MS method validation Matrix effect compensation Internal standard selection criteria

Deuterium Kinetic Isotope Effect in Drug Metabolism

Russak and Bednarczyk (2019) reviewed the impact of deuterium substitution on pharmacokinetics across multiple drug classes, establishing that deuteration at sites of cytochrome P450-mediated metabolism can reduce first-pass clearance by factors of 1.3- to 2.5-fold via the primary kinetic isotope effect (kH/kD), with the magnitude depending on the specific CYP isoform and the degree to which C–H bond cleavage is rate-limiting in catalysis [1]. Diethyl 2-Ethyl-2-acetamidomalonate-d3, with deuteration at the ethyl-2,2,2-d3 position, enables synthesis of α-amino acids bearing a d3-ethyl side chain—directly applicable for probing metabolic stability at the ethyl terminus of amino acid-derived drug candidates. In contrast, ^(13)C-labeled acetamidomalonate (e.g., Diethyl acetamidomalonate-1,2,3-^(13)C₃) provides no KIE and cannot report on metabolic vulnerability at C–H bonds, while ^(15)N-labeled variants are metabolically silent with respect to carbon oxidation. This positions the d3 compound as the only labeled acetamidomalonate variant capable of supporting both quantitative bioanalysis and metabolic stability assessment from a single synthetic precursor [1][2].

Metabolic KIE
Class-level inference
kH/kD ≈ 1.3–2.5 at CYP oxidation sites
Enables metabolic vulnerability assessment at ethyl terminus; ^(13)C lacks KIE.
Literature-derived range; no compound-specific KIE measured.
Pharmacokinetics Deuterated drug development Metabolic switching

Key Applications of Diethyl 2-Ethyl-2-acetamidomalonate-d3


LC-MS/MS Quantification of α-Ethyl Amino Acids

When developing validated bioanalytical methods for ethyl-substituted amino acids or their derivatives, Diethyl 2-Ethyl-2-acetamidomalonate-d3 serves as the optimal starting material for synthesizing a stable isotope-labeled internal standard. The +3 Da mass shift eliminates interference from the analyte's [M+1] and [M+2] natural abundance isotopologues, while the site-specific ethyl deuteration ensures near-identical chromatographic retention to the unlabeled analyte—satisfying both FDA and EMA bioanalytical method validation guidelines for IS performance. Procurement of this d3 compound over a ^(13)C₃-labeled alternative is justified when the derived amino acid's ethyl side chain is the primary site of metabolic oxidation, enabling dual-use as quantification standard and metabolic probe [1].

Biosynthetic Pathway Elucidation via Deuterium Tracing

As demonstrated by Stirling et al. (1997), alkylating Diethyl 2-Ethyl-2-acetamidomalonate-d3 with appropriate electrophiles followed by hydrolysis yields specifically deuterated 2-aminobutanoic acid derivatives suitable for in vivo or in vitro biosynthetic incorporation studies. Retention or loss of deuterium at specific carbon positions—tracked by ²H NMR or LC-MS—reveals whether biosynthetic transformations proceed through oxidation, dehydration, or rearrangement at the labeled carbons. This application is uniquely enabled by deuterium labeling; ^(13)C-labeled precursors provide carbon connectivity data but cannot distinguish between C–H, C–OH, and C=O oxidation states at individual positions [2].

Parallel IS and KIE Probe Synthesis for ADME Studies

For drug discovery programs developing ethyl-substituted amino acid pharmacophores, a single batch of Diethyl 2-Ethyl-2-acetamidomalonate-d3 enables parallel synthesis of (a) the d3-labeled internal standard for LC-MS/MS quantification in plasma/tissue homogenates and (b) the corresponding d3-labeled drug candidate for in vitro metabolic stability assessment. The kinetic isotope effect (kH/kD), typically 1.3- to 2.5-fold at CYP oxidation sites, provides a quantitative readout of whether C–H bond cleavage at the ethyl terminus is rate-limiting in metabolic clearance—information that directly informs lead optimization strategies for improving metabolic stability [1].

Deuterium Incorporation QC Reference Standard

Contract research organizations and isotope labeling service providers can employ Diethyl 2-Ethyl-2-acetamidomalonate-d3 as a reference standard to validate deuteration efficiency and site specificity in custom-synthesized d3-labeled malonate derivatives. The well-defined deuteration pattern (ethyl-2,2,2-d3) and commercial availability from multiple suppliers (MedChemExpress, Santa Cruz Biotechnology, InvivoChem) make it a reliable benchmark for assessing isotopic purity by ¹H NMR (disappearance of the CH₃ triplet of the ethyl group) and mass spectrometry (M, M+1, M+2, M+3 abundance ratios) .

Application
Selection Property
Validation Focus
LC-MS/MS quantification of α-ethyl amino acids
Site-specific d3-labeled internal standard precursor
Bioanalytical validation review; ion suppression and recovery consistency
Biosynthetic pathway elucidation
Deuterium tracing capability at ethyl-derived carbons
²H retention/loss by NMR or LC-MS; oxidation-state determination
Parallel IS and KIE probe synthesis
Dual-use d3 precursor for quantification and metabolic stability
CYP-mediated metabolic switching assessment; exposure-model interpretation
Deuterium incorporation QC reference
Defined deuteration pattern (ethyl-2,2,2-d3)
Isotopic purity verification by ¹H NMR and mass spectrometry

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